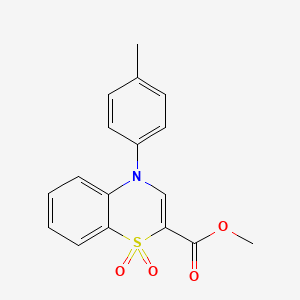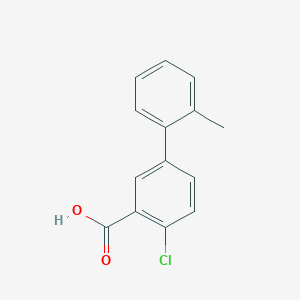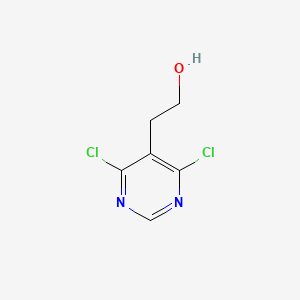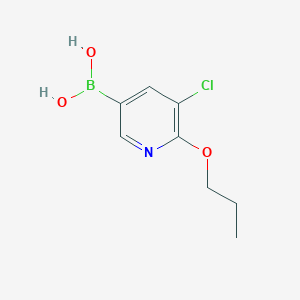
(5-Chlor-6-propoxy-pyridin-3-yl)boronsäure
Übersicht
Beschreibung
(5-Chloro-6-propoxypyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a chlorine atom and a propoxy group. The unique structure of (5-Chloro-6-propoxypyridin-3-yl)boronic acid makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Wissenschaftliche Forschungsanwendungen
(5-Chloro-6-propoxypyridin-3-yl)boronic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in the Suzuki–Miyaura coupling reaction to synthesize complex organic molecules.
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: It is investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
Target of Action
The primary target of 5-Chloro-6-propoxypyridin-3-yl boronic acid is the palladium (II) complex in the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
5-Chloro-6-propoxypyridin-3-yl boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid transfers its formally nucleophilic organic groups to the palladium (II) complex . This results in the formation of a new palladium-carbon (Pd–C) bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which 5-Chloro-6-propoxypyridin-3-yl boronic acid participates, involves the conjoining of chemically differentiated fragments . These fragments participate in electronically divergent processes with the metal catalyst . The reaction conditions are exceptionally mild and functional group tolerant .
Pharmacokinetics
It is known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, potentially impacting its bioavailability.
Result of Action
The result of the action of 5-Chloro-6-propoxypyridin-3-yl boronic acid is the formation of a new carbon-carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is crucial in the field of organic synthesis, enabling the creation of complex organic compounds .
Action Environment
The action of 5-Chloro-6-propoxypyridin-3-yl boronic acid is influenced by various environmental factors. For instance, the compound’s action is facilitated by the mild and functional group tolerant reaction conditions of the Suzuki–Miyaura coupling . Additionally, the compound’s stability and environmentally benign nature contribute to its efficacy and stability .
Biochemische Analyse
Biochemical Properties
(5-Chloro-6-propoxypyridin-3-yl)boronic acid plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles . This interaction is particularly important in the inhibition of serine proteases and other enzymes that have active site serine residues. The compound’s ability to form stable complexes with these enzymes makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .
Cellular Effects
The effects of (5-Chloro-6-propoxypyridin-3-yl)boronic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting specific enzymes, this compound can alter the phosphorylation status of key signaling proteins, thereby modulating signal transduction pathways . Additionally, (5-Chloro-6-propoxypyridin-3-yl)boronic acid can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, (5-Chloro-6-propoxypyridin-3-yl)boronic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming reversible covalent bonds with serine residues, which results in enzyme inhibition . This interaction can lead to the accumulation of substrates and the depletion of products in metabolic pathways, thereby affecting cellular metabolism. Additionally, the compound can modulate gene expression by binding to transcription factors and other regulatory proteins, altering their activity and the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Chloro-6-propoxypyridin-3-yl)boronic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (5-Chloro-6-propoxypyridin-3-yl)boronic acid is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to the compound can result in adaptive cellular responses, such as the upregulation of compensatory pathways and the development of resistance to enzyme inhibition .
Dosage Effects in Animal Models
The effects of (5-Chloro-6-propoxypyridin-3-yl)boronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of the compound and its metabolites in the liver and kidneys . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can result in toxicity .
Metabolic Pathways
(5-Chloro-6-propoxypyridin-3-yl)boronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic profile of cells . Additionally, (5-Chloro-6-propoxypyridin-3-yl)boronic acid can influence the activity of enzymes involved in drug metabolism, potentially affecting the pharmacokinetics of co-administered drugs .
Transport and Distribution
The transport and distribution of (5-Chloro-6-propoxypyridin-3-yl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments and tissues. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms, depending on its physicochemical properties and the presence of specific transporters . Once inside the cell, (5-Chloro-6-propoxypyridin-3-yl)boronic acid can bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of (5-Chloro-6-propoxypyridin-3-yl)boronic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular proteins and its physicochemical properties . This localization can affect the compound’s activity and function, as it may interact with different sets of biomolecules in different cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-propoxypyridin-3-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst to couple an aryl or vinyl boronic acid with an aryl or vinyl halide under mild conditions . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of (5-Chloro-6-propoxypyridin-3-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques to ensure the efficient production of high-quality (5-Chloro-6-propoxypyridin-3-yl)boronic acid.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Chloro-6-propoxypyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, boranes, and various substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Chloro-6-isopropoxypyridin-3-yl)boronic acid: Similar in structure but with an isopropoxy group instead of a propoxy group.
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a pyridine ring.
4,4,5,5-Tetramethyl-2-(5-chloro-6-propoxypyridin-3-yl)-1,3,2-dioxaborolane: A boronic ester derivative of (5-Chloro-6-propoxypyridin-3-yl)boronic acid.
Uniqueness
(5-Chloro-6-propoxypyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable reagent in the synthesis of complex organic molecules and in various scientific research applications.
Eigenschaften
IUPAC Name |
(5-chloro-6-propoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BClNO3/c1-2-3-14-8-7(10)4-6(5-11-8)9(12)13/h4-5,12-13H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBPIJZCHZZPHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OCCC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675117 | |
| Record name | (5-Chloro-6-propoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-70-7 | |
| Record name | B-(5-Chloro-6-propoxy-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Chloro-6-propoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


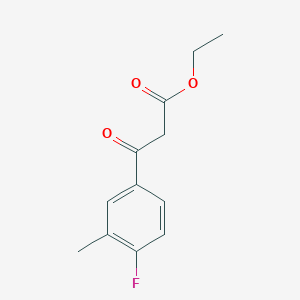

![[1-(3,4-Dichloro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B1463738.png)
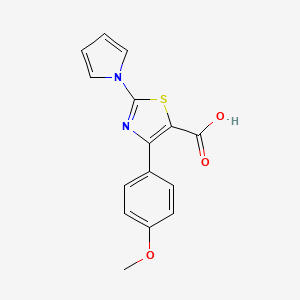
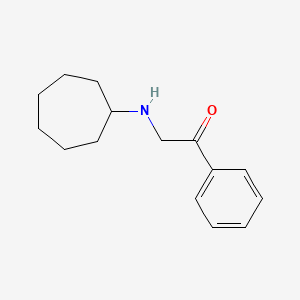
![2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one](/img/structure/B1463744.png)
![6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1463746.png)
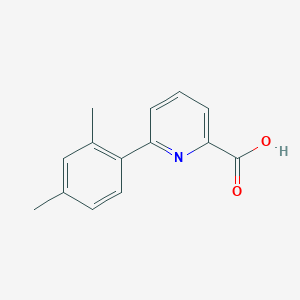
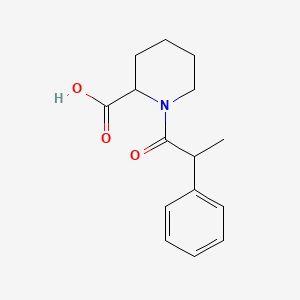

![1-[2-(2-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1463755.png)
